REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[C:12](O)[C:11]2[C:6](=[CH:7][C:8]([CH3:15])=[CH:9][CH:10]=2)[N:5]=1)([OH:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:17].[OH-].[Na+].[OH-].[K+]>O=P(Cl)(Cl)Cl>[C:1]([C:4]1[CH:13]=[C:12]([Cl:17])[C:11]2[C:6](=[CH:7][C:8]([CH3:15])=[CH:9][CH:10]=2)[N:5]=1)([OH:3])=[O:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NC2=CC(=CC=C2C(=C1)O)C
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The tan precipitate was filtered
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC2=CC(=CC=C2C(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |